molecular formula C21H16N4O B2364513 N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide CAS No. 915933-07-2

N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No.: B2364513
CAS No.: 915933-07-2
M. Wt: 340.386
InChI Key: IDNQHUZAMBXQFP-UHFFFAOYSA-N
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Description

N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the triazole ring and another phenyl group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:

    Formation of Azide Intermediate: The starting material, 4-aminobenzamide, is reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield the azide derivative.

    Cycloaddition Reaction: The azide derivative is then reacted with phenylacetylene in the presence of a copper(I) catalyst, such as copper(I) bromide, to form the 1,2,3-triazole ring.

    N-Phenylation: The resulting triazole compound is then subjected to N-phenylation using phenylboronic acid and a palladium catalyst to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the azide-alkyne cycloaddition and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole or benzamide derivatives.

    Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its antimicrobial and antiviral properties.

    Materials Science: The triazole moiety imparts unique electronic and photophysical properties, making the compound useful in the development of organic semiconductors and light-emitting materials.

    Biology: The compound has been used as a probe in biochemical studies to investigate protein-ligand interactions and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms. They have been studied for their antifungal and anticancer properties.

    Benzamide Derivatives: Compounds with a benzamide moiety have been investigated for their analgesic and anti-inflammatory activities.

    Phenyltriazole Derivatives: These compounds are similar in structure but may have different substituents on the phenyl rings, leading to variations in their biological activity.

Uniqueness

N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is unique due to the specific arrangement of the phenyl and triazole groups, which imparts distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets and materials applications that may not be achievable with other similar compounds.

Properties

IUPAC Name

N-phenyl-4-(5-phenyltriazol-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c26-21(23-18-9-5-2-6-10-18)17-11-13-19(14-12-17)25-20(15-22-24-25)16-7-3-1-4-8-16/h1-15H,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNQHUZAMBXQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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